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Compound of Interest

Compound Name: TC-I 15

Cat. No.: B15608134 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing

TC-I 15, a potent allosteric inhibitor of integrin α2β1, in the study of cancer metastasis. TC-I 15
has been identified as a valuable tool for investigating the role of collagen-binding integrins in

tumor progression and the formation of pre-metastatic niches.[1]

Product Information:

Name: TC-I 15

Synonyms: TC-I-15

Mechanism of Action: Allosteric inhibitor of integrin α2β1. It also demonstrates inhibitory

activity against integrins α1β1 and α11β1.[1]

Primary Application in Cancer Metastasis: Inhibition of the formation of the pre-metastatic

microenvironment by blocking the uptake of cancer-associated fibroblast (CAF) derived

extracellular vesicles (EVs) by lung fibroblasts.[1] This action has been shown to reduce lung

metastasis of salivary gland adenocystic carcinoma (SACC) in mouse models.[1]

Solubility: Soluble in DMSO.[1]
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Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Quantitative Data Summary
The following tables summarize the quantitative data available for TC-I 15, providing a basis for

experimental design.

Table 1: In Vitro Inhibitory Concentrations (IC50) of TC-I 15[1][2]

Cell Line Target Integrin Substrate IC50 Value

C2C12 α2β1 GFOGER 26.8 μM

C2C12 α2β1 GLOGEN 0.4 μM

C2C12 α1β1 GFOGER 23.6 μM

C2C12 α1β1 GLOGEN 24.4 μM

HT1080 α2β1 GFOGER

Not specified, but

inhibition observed at

0-50μM

Table 2: In Vivo Experimental Parameters for TC-I 15 in a SACC Lung Metastasis Model[1]

Parameter Value

Animal Model C57BL/6J mice

Dosage 10 μg per mouse

Administration Route Intravenous (i.v.) injection

Dosing Frequency Every other day

Treatment Duration Three weeks

Experimental Protocols
Herein are detailed protocols for key experiments utilizing TC-I 15 to study cancer metastasis.
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Protocol 1: In Vitro Cell Adhesion Assay
This protocol is designed to assess the inhibitory effect of TC-I 15 on the adhesion of cancer

cells to specific extracellular matrix components.

Materials:

Cancer cell line of interest (e.g., SACC, HT1080)

TC-I 15 (stock solution in DMSO)

96-well tissue culture plates

Extracellular matrix proteins (e.g., collagen I, fibronectin, or specific peptides like GFOGER)

Phosphate-Buffered Saline (PBS)

Bovine Serum Albumin (BSA)

Cell culture medium

Calcein-AM or other fluorescent cell viability dye

Fluorescence plate reader

Procedure:

Plate Coating:

Coat the wells of a 96-well plate with the desired extracellular matrix protein (e.g., 50

µg/mL collagen I in PBS) overnight at 4°C.

The following day, wash the wells twice with PBS to remove any unbound protein.

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

Wash the wells twice with PBS.

Cell Preparation:
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Culture cancer cells to 70-80% confluency.

Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface

receptors.

Wash the cells with serum-free cell culture medium and resuspend them to a final

concentration of 1 x 10^5 cells/mL in serum-free medium.

TC-I 15 Treatment:

Prepare serial dilutions of TC-I 15 in serum-free medium. A suggested starting

concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO).

Pre-incubate the cell suspension with the different concentrations of TC-I 15 for 1 hour at

37°C.

Adhesion Assay:

Add 100 µL of the pre-incubated cell suspension to each coated well.

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

Gently wash the wells three times with PBS to remove non-adherent cells.

Quantification:

Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30

minutes at 37°C.

Read the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths (e.g., 485/520 nm for Calcein-AM).

The percentage of adherent cells can be calculated relative to the control (vehicle-treated)

wells.

Protocol 2: In Vivo SACC Lung Metastasis Model
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This protocol describes the use of TC-I 15 to inhibit lung metastasis in a mouse model of

salivary gland adenocystic carcinoma.

Materials:

SACC cell line (luciferase-labeled for in vivo imaging)

6-8 week old C57BL/6J mice

TC-I 15

Vehicle for injection: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

Sterile PBS

Insulin syringes with 28-30 gauge needles

In vivo imaging system (e.g., IVIS)

D-luciferin

Procedure:

Cell Preparation for Injection:

Culture luciferase-labeled SACC cells to 70-80% confluency.

Harvest and wash the cells with sterile PBS.

Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

Tumor Cell Inoculation:

Anesthetize the mice.

Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse.

TC-I 15 Preparation and Administration:
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Prepare the TC-I 15 solution in the vehicle at a concentration that allows for the

administration of 10 µg per mouse in a reasonable injection volume (e.g., 100 µL).

Beginning on day 3 post-tumor cell injection, administer 10 µg of TC-I 15 via intravenous

injection every other day for three weeks.

Administer an equivalent volume of the vehicle to the control group.

Monitoring Metastasis:

Monitor tumor progression weekly using an in vivo imaging system.

Inject each mouse with D-luciferin (e.g., 150 mg/kg) intraperitoneally and image 10-15

minutes later.

Quantify the bioluminescent signal in the lung region.

Endpoint Analysis:

At the end of the study (e.g., day 21), euthanize the mice and harvest the lungs.

Fix the lungs in 10% neutral buffered formalin and embed in paraffin.

Perform histological analysis (e.g., H&E staining) to count the number and measure the

size of metastatic nodules.

Protocol 3: Inhibition of CAF-Derived Extracellular
Vesicle (EV) Uptake
This protocol outlines a method to assess the ability of TC-I 15 to block the uptake of EVs from

cancer-associated fibroblasts by lung fibroblasts.

Materials:

Primary human lung fibroblasts

Cancer-associated fibroblasts (CAFs)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15608134?utm_src=pdf-body
https://www.benchchem.com/product/b15608134?utm_src=pdf-body
https://www.benchchem.com/product/b15608134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TC-I 15

EV-depleted fetal bovine serum (FBS)

Fluorescent EV labeling dye (e.g., PKH67 or DiO)

Confocal microscope or flow cytometer

Procedure:

Isolation and Labeling of CAF-Derived EVs:

Culture CAFs in medium supplemented with EV-depleted FBS.

Collect the conditioned medium and isolate EVs using a standard protocol (e.g.,

ultracentrifugation or a commercial exosome isolation kit).

Label the isolated EVs with a fluorescent dye according to the manufacturer's protocol. For

example, incubate EVs with PKH67 dye, then wash and resuspend in PBS.

EV Uptake Assay:

Seed lung fibroblasts in a suitable format for analysis (e.g., on glass coverslips in a 24-well

plate for microscopy or in a 96-well plate for flow cytometry).

Allow the fibroblasts to adhere overnight.

Pre-treat the lung fibroblasts with various concentrations of TC-I 15 (e.g., 1-50 µM) or

vehicle control for 1 hour.

Add the fluorescently labeled CAF-derived EVs to the fibroblast cultures and incubate for

4-6 hours.

Quantification of EV Uptake:

Confocal Microscopy:

Wash the cells with PBS to remove unbound EVs.
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Fix the cells with 4% paraformaldehyde.

Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

Visualize the cells using a confocal microscope and quantify the intracellular

fluorescence intensity per cell.

Flow Cytometry:

Wash the cells with PBS and detach them using a non-enzymatic dissociation solution.

Analyze the fluorescence of the cell suspension using a flow cytometer. The geometric

mean fluorescence intensity will be proportional to the amount of EV uptake.

Protocol 4: Western Blot Analysis of p-Smad3 and
Periostin (POSTN)
This protocol is for determining the effect of TC-I 15 on the downstream signaling molecules p-

Smad3 and POSTN in lung fibroblasts following stimulation with CAF-derived EVs.

Materials:

Lung fibroblasts

CAF-derived EVs

TC-I 15

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-p-Smad3 (Ser423/425), anti-total Smad3, anti-Periostin (POSTN),

and anti-β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Treatment and Lysis:

Seed lung fibroblasts and allow them to adhere.

Pre-treat the cells with TC-I 15 or vehicle for 1 hour.

Stimulate the cells with CAF-derived EVs for a predetermined time (e.g., 24 hours).

Wash the cells with cold PBS and lyse them with RIPA buffer.

Collect the lysates and clarify by centrifugation.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.

Detection and Analysis:

Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Quantify the band intensities and normalize the levels of p-Smad3 and POSTN to the

loading control (β-actin).

Visualizations
Signaling Pathway of TC-I 15 in Preventing Pre-
Metastatic Niche Formation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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